Cas no 1806867-80-0 (Ethyl 3-bromo-2-(difluoromethyl)-5-hydroxypyridine-6-carboxylate)

Ethyl 3-bromo-2-(difluoromethyl)-5-hydroxypyridine-6-carboxylate is a versatile pyridine-based intermediate with significant utility in pharmaceutical and agrochemical synthesis. The presence of a bromo substituent at the 3-position and a difluoromethyl group at the 2-position enhances its reactivity, making it a valuable building block for cross-coupling reactions and further functionalization. The hydroxyl group at the 5-position and the ester moiety at the 6-position provide additional sites for derivatization, enabling diverse synthetic applications. Its well-defined structure and high purity ensure consistent performance in complex organic transformations. This compound is particularly useful in the development of fluorinated bioactive molecules, where its stability and reactivity profile contribute to efficient synthetic routes.
Ethyl 3-bromo-2-(difluoromethyl)-5-hydroxypyridine-6-carboxylate structure
1806867-80-0 structure
Product name:Ethyl 3-bromo-2-(difluoromethyl)-5-hydroxypyridine-6-carboxylate
CAS No:1806867-80-0
MF:C9H8BrF2NO3
MW:296.065528869629
CID:4860766

Ethyl 3-bromo-2-(difluoromethyl)-5-hydroxypyridine-6-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 3-bromo-2-(difluoromethyl)-5-hydroxypyridine-6-carboxylate
    • Inchi: 1S/C9H8BrF2NO3/c1-2-16-9(15)7-5(14)3-4(10)6(13-7)8(11)12/h3,8,14H,2H2,1H3
    • InChI Key: JVPIPCIWDBTHOD-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C(C(=O)OCC)=NC=1C(F)F)O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 255
  • XLogP3: 2.9
  • Topological Polar Surface Area: 59.4

Ethyl 3-bromo-2-(difluoromethyl)-5-hydroxypyridine-6-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029060499-500mg
Ethyl 3-bromo-2-(difluoromethyl)-5-hydroxypyridine-6-carboxylate
1806867-80-0 97%
500mg
$1,662.60 2022-03-31
Alichem
A029060499-1g
Ethyl 3-bromo-2-(difluoromethyl)-5-hydroxypyridine-6-carboxylate
1806867-80-0 97%
1g
$2,890.60 2022-03-31
Alichem
A029060499-250mg
Ethyl 3-bromo-2-(difluoromethyl)-5-hydroxypyridine-6-carboxylate
1806867-80-0 97%
250mg
$988.80 2022-03-31

Additional information on Ethyl 3-bromo-2-(difluoromethyl)-5-hydroxypyridine-6-carboxylate

Recent Advances in the Synthesis and Applications of Ethyl 3-bromo-2-(difluoromethyl)-5-hydroxypyridine-6-carboxylate (CAS: 1806867-80-0)

Ethyl 3-bromo-2-(difluoromethyl)-5-hydroxypyridine-6-carboxylate (CAS: 1806867-80-0) is a fluorinated pyridine derivative that has garnered significant attention in recent years due to its versatile applications in medicinal chemistry and drug discovery. This compound serves as a key intermediate in the synthesis of various bioactive molecules, particularly those targeting infectious diseases and cancer. The presence of both bromo and difluoromethyl groups on the pyridine ring enhances its reactivity, making it a valuable building block for the development of novel therapeutic agents.

Recent studies have focused on optimizing the synthetic routes for Ethyl 3-bromo-2-(difluoromethyl)-5-hydroxypyridine-6-carboxylate to improve yield and purity. A 2023 publication in the Journal of Medicinal Chemistry reported a novel one-pot synthesis method that reduces the number of steps and minimizes the use of hazardous reagents. This method employs a palladium-catalyzed cross-coupling reaction, which significantly enhances the efficiency of the synthesis process. The study also highlighted the compound's stability under various conditions, making it suitable for large-scale production.

In addition to its synthetic utility, Ethyl 3-bromo-2-(difluoromethyl)-5-hydroxypyridine-6-carboxylate has been investigated for its potential biological activities. A 2022 study published in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of this compound exhibit potent inhibitory effects against Mycobacterium tuberculosis, the causative agent of tuberculosis. The researchers attributed this activity to the compound's ability to disrupt cell wall biosynthesis in the bacteria. These findings suggest that Ethyl 3-bromo-2-(difluoromethyl)-5-hydroxypyridine-6-carboxylate could serve as a promising scaffold for the development of new anti-tuberculosis drugs.

Another area of interest is the compound's role in cancer research. A 2023 study in the European Journal of Medicinal Chemistry explored the anti-proliferative effects of Ethyl 3-bromo-2-(difluoromethyl)-5-hydroxypyridine-6-carboxylate derivatives on various cancer cell lines. The results indicated that these compounds induce apoptosis in cancer cells by modulating key signaling pathways, such as the PI3K/AKT/mTOR axis. The study also identified specific structural modifications that enhance the compound's selectivity towards cancer cells while minimizing toxicity to normal cells.

Despite these promising findings, challenges remain in the clinical translation of Ethyl 3-bromo-2-(difluoromethyl)-5-hydroxypyridine-6-carboxylate-based therapeutics. Issues such as poor solubility and bioavailability need to be addressed through further structural optimization. Recent advancements in prodrug strategies and nanotechnology-based delivery systems offer potential solutions to these limitations. For instance, a 2023 study in Molecular Pharmaceutics reported the development of a nanoparticle formulation that significantly improves the compound's pharmacokinetic profile.

In conclusion, Ethyl 3-bromo-2-(difluoromethyl)-5-hydroxypyridine-6-carboxylate (CAS: 1806867-80-0) represents a versatile and promising compound in the field of medicinal chemistry. Its applications span from infectious disease treatment to cancer therapy, with ongoing research efforts aimed at overcoming existing challenges. Future studies should focus on elucidating the compound's mechanism of action in greater detail and exploring its potential in combination therapies. As synthetic methodologies continue to evolve, the full therapeutic potential of this compound is expected to be realized in the coming years.

Recommend Articles

Recommended suppliers
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk